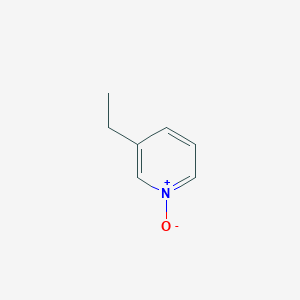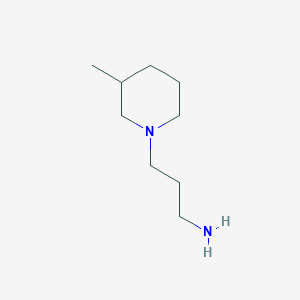
Bis(benzonitrile)dichloroplatinum(II)
描述
Bis(benzonitrile)dichloroplatinum(II): is a platinum-based coordination compound with the chemical formula (C₆H₅CN)₂PtCl₂ . It is known for its application in various catalytic processes and its potential as an immune checkpoint inhibitor in cancer treatment .
作用机制
Target of Action
The primary target of Bis(benzonitrile)dichloroplatinum(II) is PD-1 , a protein that plays a crucial role in immune tolerance and immune exhaustion . This compound interrupts the PD-1/PD-L1 interaction by binding to PD-1 .
Mode of Action
Bis(benzonitrile)dichloroplatinum(II) acts as an inhibitor of the PD-1/PD-L1 signaling pathway . It binds to PD-1, thereby interrupting the interaction between PD-1 and PD-L1 . This interaction is crucial for the functioning of PD-1/PD-L1 antibody therapeutics, which are used in the treatment of multiple cancers .
Biochemical Pathways
The compound’s action affects the PD-1/PD-L1 signaling pathway . By inhibiting this pathway, it can potentially enhance the body’s immune response against cancer cells .
Pharmacokinetics
It’s worth noting that small-molecule inhibitors like bis(benzonitrile)dichloroplatinum(ii) generally have improved tissue permeability compared to therapeutic antibodies .
Result of Action
The inhibition of the PD-1/PD-L1 interaction by Bis(benzonitrile)dichloroplatinum(II) has been confirmed in co-immunoprecipitation and PD-1/PD-L1 signaling pathway blockade bioassays . In immune-competent wild-type mice, the compound significantly suppressed the growth of MC38 colorectal cancer xenografts with increasing tumor-infiltrating T cells .
生化分析
Biochemical Properties
Bis(benzonitrile)dichloroplatinum(II) has been found to interact with PD-1, a protein that plays a crucial role in the immune system . This interaction can interrupt the PD-1/PD-L1 signaling pathway, which is a key mechanism in immune tolerance and immune exhaustion .
Cellular Effects
Bis(benzonitrile)dichloroplatinum(II) has been shown to have significant effects on various types of cells. It can interrupt the PD-1/PD-L1 interaction, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bis(benzonitrile)dichloroplatinum(II) involves binding to PD-1 . This binding interrupts the PD-1/PD-L1 interaction, which can lead to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In immune-competent wild-type mice, Bis(benzonitrile)dichloroplatinum(II) (7.5 mg/kg, i.p., every 3 days) significantly suppressed the growth of MC38 colorectal cancer xenografts with increasing tumor-infiltrating T cells .
Metabolic Pathways
Its interaction with PD-1 suggests it may play a role in immune-related metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: Bis(benzonitrile)dichloroplatinum(II) can be synthesized by reacting platinum(II) chloride with benzonitrile. The reaction typically yields a mixture of cis and trans isomers, which can be separated chromatographically. The reaction conditions, such as temperature, influence the proportion of these isomers .
Industrial Production Methods: Industrial production of bis(benzonitrile)dichloroplatinum involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to optimize yield and purity. The separation of isomers is crucial for obtaining the desired product .
化学反应分析
Types of Reactions:
Substitution Reactions: Bis(benzonitrile)dichloroplatinum(II) can undergo substitution reactions where the benzonitrile ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center in bis(benzonitrile)dichloroplatinum can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products:
- Substitution reactions yield various platinum complexes depending on the incoming ligands.
- Oxidation and reduction reactions result in different oxidation states of platinum complexes .
科学研究应用
Chemistry: Bis(benzonitrile)dichloroplatinum(II) is used as a catalyst in asymmetric hydroformylation, allylation, cyclopropanation, hydrosilylation, and carbene insertion reactions .
Biology and Medicine: This compound has shown potential as an immune checkpoint inhibitor by disrupting the PD-1/PD-L1 interaction, making it a promising candidate for cancer immunotherapy .
Industry: In industrial applications, bis(benzonitrile)dichloroplatinum is utilized in various catalytic processes to enhance reaction efficiency and selectivity .
相似化合物的比较
Cisplatin: Another platinum-based compound used in chemotherapy.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: A platinum compound with a distinct ligand system used in cancer treatment.
Uniqueness: Bis(benzonitrile)dichloroplatinum(II) is unique due to its specific ligand structure, which allows it to disrupt the PD-1/PD-L1 interaction effectively. This property distinguishes it from other platinum-based compounds primarily used for their cytotoxic effects .
属性
IUPAC Name |
benzonitrile;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15617-19-3, 14873-63-3 | |
| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bis(benzonitrile)dichloroplatinum(II)?
A1: The molecular formula is C14H10Cl2N2Pt, and its molecular weight is 472.25 g/mol. []
Q2: What are the key spectroscopic characteristics of Bis(benzonitrile)dichloroplatinum(II) isomers?
A2: Both cis and trans isomers have been characterized using IR and Raman spectroscopy. [, , ] Additionally, 13C NMR spectroscopy, particularly the chemical shift and coupling to the 195Pt of the cyanide carbon, distinguishes the isomers. [, ] X-ray crystallography has confirmed the structures of both isomers. [, ]
Q3: Does Bis(benzonitrile)dichloroplatinum(II) exist in different isomeric forms?
A3: Yes, Bis(benzonitrile)dichloroplatinum(II) exists as both cis and trans isomers. The ratio of isomers formed during synthesis depends on the reaction temperature. [, ]
Q4: How do the cis and trans isomers of Bis(benzonitrile)dichloroplatinum(II) interconvert?
A4: The cis and trans isomers interconvert in solution, with the equilibrium favoring the trans isomer in CDCl3 at 25°C. [] In benzonitrile, the cis isomer is dominant at room temperature, while the trans isomer prevails at higher temperatures. [] The rate constant for cis-to-trans isomerization is ten times higher than the reverse reaction in CDCl3 at 25°C. []
Q5: How does Bis(benzonitrile)dichloroplatinum(II) react with nucleophiles like methanol?
A5: Both cis and trans isomers react with methanol under basic conditions. The reaction proceeds stepwise, first forming mono-imido ester derivatives and then bis-imido ester derivatives. [, ] This reaction highlights the electrophilic nature of the coordinated nitrile carbon.
Q6: Can Bis(benzonitrile)dichloroplatinum(II) react with β-diketonate carbanions?
A6: Yes, reactions with acetylacetonate and benzoylacetonate carbanions primarily yield N-acetyl β-ketoamine chelates, particularly with the trans isomer. [] This reaction involves nucleophilic attack on the coordinated cyanide carbon followed by an acetyl group migration.
Q7: What are the applications of Bis(benzonitrile)dichloroplatinum(II) in material science?
A7: Bis(benzonitrile)dichloroplatinum(II) has been used to crosslink liquid crystalline polymers containing cyano groups. [, ] This coordination influences the polymer's liquid crystalline behavior, potentially impacting its optical and thermal properties.
Q8: What catalytic properties are associated with Bis(benzonitrile)dichloroplatinum(II)?
A8: While not extensively studied, Bis(benzonitrile)dichloroplatinum(II) is recognized as a potential catalyst for hydrogenation of nitro compounds [] and hydroformylation of alkenes. [] Further research is needed to fully explore its catalytic potential.
Q9: How does UV irradiation impact Bis(benzonitrile)dichloroplatinum(II) in chloroform?
A9: Under 254 nm UV light, cis-[Pt(C6H5CN)2Cl2] converts to H2PtCl6 in chloroform. [] This photochemical reaction likely involves both the metal complex and solvent in the initial step.
Q10: How does Bis(benzonitrile)dichloroplatinum(II) behave as a starting material for other platinum complexes?
A10: It serves as a versatile precursor for various platinum complexes. [, , , , ] The labile benzonitrile ligands can be readily substituted by other ligands, facilitating the synthesis of a diverse range of platinum(II) complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)













